(E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide is an organic compound that features a complex structure with multiple heterocyclic rings
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between heterocyclic compounds and biological macromolecules. Its structure allows it to interact with proteins, nucleic acids, and other biomolecules, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability, mechanical strength, and chemical resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-2-carboxaldehyde, 2-(thiophen-3-yl)pyridine, and acrylamide.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the acrylamide moiety using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The heterocyclic rings can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide, sulfuric acid.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the acrylamide moiety.
Substitution: Halogenated derivatives of the heterocyclic rings.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s heterocyclic rings allow it to form multiple types of interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide: Similar structure but with a thiophene ring at a different position.
(E)-3-(furan-2-yl)-N-((2-(pyridin-3-yl)pyridin-3-yl)methyl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
(E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide is unique due to the specific arrangement of its heterocyclic rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets compared to similar compounds, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-16(6-5-15-4-2-9-21-15)19-11-13-3-1-8-18-17(13)14-7-10-22-12-14/h1-10,12H,11H2,(H,19,20)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPSUCPVORQJGN-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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